![molecular formula C17H16N2O3 B2833103 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide CAS No. 862831-16-1](/img/structure/B2833103.png)
2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core substituted with dimethyl groups and a furan-2-ylmethyl group attached to an oxoacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution with Dimethyl Groups:
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxoacetamide moiety, potentially converting it to an amine derivative.
Substitution: The compound can undergo substitution reactions, especially at the furan ring and the indole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Antitumor Activity
Research has demonstrated that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide exhibit significant antitumor activity , particularly against solid tumors such as colon and lung cancers. The structural characteristics suggest potential interactions with biological targets involved in cancer pathways, making it a candidate for further pharmacological studies .
Case Studies
- Colon Cancer : A study indicated that derivatives of this compound showed promising results in inhibiting the growth of colon cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Lung Cancer : Another investigation reported that the compound effectively reduced tumor volume in xenograft models of lung cancer, suggesting its potential as a therapeutic agent .
Synthesis and Derivatives
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide typically involves multi-step reactions starting from readily available indole derivatives. Various modifications to the core structure have been explored to enhance biological activity and solubility.
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | Indole + Dimethyl + 2-Oxoacetamide | Antitumor | Dimethyl substitution enhances solubility |
N-(furan-2-ylmethyl)-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide | Indole + Nitro + Furan | Antimicrobial | Nitro group adds potential for increased reactivity |
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The furan-2-ylmethyl group and the oxoacetamide moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-dimethyl-1H-indol-3-yl)-N-(phenylmethyl)-2-oxoacetamide: Similar structure but with a phenylmethyl group instead of a furan-2-ylmethyl group.
2-(1,2-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)-2-oxoacetamide: Similar structure but with a pyridin-2-ylmethyl group instead of a furan-2-ylmethyl group.
Uniqueness
The uniqueness of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide lies in the presence of the furan-2-ylmethyl group, which may impart distinct chemical and biological properties compared to other similar compounds. This unique structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]-2-oxoacetamide is a complex organic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound features an indole structure fused with a furan moiety and a 2-oxoacetamide group, which suggests significant reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of similar indole structures exhibit antitumor activity , particularly against various solid tumors such as colon and lung cancers. The unique combination of the indole and furan structures in this compound may enhance its interaction with specific biological targets involved in cancer pathways.
Antitumor Activity
Several studies have demonstrated that compounds related to this compound show significant inhibition of tumor cell proliferation. For instance, analogs have been tested against various cancer cell lines, revealing promising results.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
7d | MCF-7 | 0.34 | Arrests cell cycle in G2/M phase |
7d | HT-29 | 0.86 | Modulates signaling pathways |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound may interact with enzymes involved in cancer progression, potentially inhibiting their activity.
- Cell Cycle Arrest : Studies have shown that it can induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Tubulin Polymerization Inhibition : Similar compounds have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
Study 1: Anticancer Activity
A study conducted on the anticancer properties of indole derivatives including this compound revealed that it effectively inhibited the growth of HeLa cells with an IC50 value of 0.52 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound could bind to specific receptors involved in tumor growth regulation. The binding affinities suggest potential as a therapeutic agent targeting these pathways.
Study 3: Comparative Analysis
Comparative analysis with structurally similar compounds highlighted the unique properties of this compound:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Compound A | Antitumor | Enhanced solubility due to dimethyl groups |
Compound B | Antimicrobial | Nitro group increases reactivity |
This Compound | Antitumor | Distinct furan substitution |
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(furan-2-ylmethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-15(13-7-3-4-8-14(13)19(11)2)16(20)17(21)18-10-12-6-5-9-22-12/h3-9H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUGLWLTZBKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24781648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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